1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

Crystallography Solid-state characterization Polymorph screening

This meta-chloro benzimidazolyl-pyridine (CAS 339100-83-3) is a structurally defined SGK-1 inhibitor from the SmithKline Beecham series. The 3-chlorobenzyl and 5,6-dimethyl substitution pattern creates a unique isomer with distinct hinge-region interactions and a predicted pKa of ~3.29, critical for kinase selectivity profiling. A fully solved single-crystal X-ray structure (triclinic P, R=0.039) provides a reference framework for solid-form screening and computational docking. Batch-specific QC (NMR, HPLC, GC) ensures chemical probe qualification standards. Essential for SAR studies against ortho- and para-chloro analogs.

Molecular Formula C21H17Cl2N3
Molecular Weight 382.29
CAS No. 339100-83-3
Cat. No. B2707670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole
CAS339100-83-3
Molecular FormulaC21H17Cl2N3
Molecular Weight382.29
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC(=CC=C4)Cl
InChIInChI=1S/C21H17Cl2N3/c1-13-9-18-19(10-14(13)2)26(12-15-5-3-6-16(22)11-15)21(25-18)17-7-4-8-24-20(17)23/h3-11H,12H2,1-2H3
InChIKeyPIWCJORNVHXBTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS 339100-83-3): Structural Identity, Patent Pedigree, and Crystallographic Confirmation


The compound 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS 339100-83-3; molecular formula C21H17Cl2N3; MW 382.29) is a fully substituted benzimidazolyl-pyridine derivative. Its core scaffold places it within the class of serum- and glucocorticoid-regulated kinase 1 (SGK-1) inhibitors claimed in SmithKline Beecham patent US 7329678 . The solid-state structure has been determined by single-crystal X-ray diffraction, confirming it crystallizes in the triclinic space group P with unit cell parameters a = 10.5375(2) Å, b = 10.8479(2) Å, c = 16.8936(3) Å, α = 82.261(2)°, β = 88.543(1)°, γ = 84.930(2)° at 160 K . The compound is commercially available from suppliers such as AKSci (95% purity) and Bidepharm (90% purity with batch-specific NMR, HPLC, and GC quality control documentation) .

Why In-Class Benzimidazolyl-Pyridine Analogs Cannot Substitute for CAS 339100-83-3 Without Quantitative Justification


Within the benzimidazolyl-pyridine SGK-1 inhibitor chemical space, small variations in substitution pattern can produce large shifts in target engagement, selectivity profile, and solid-state properties. The closest commercially cataloged analogs differ in the position of the chlorine on the N1-benzyl ring (ortho: CAS 344278-96-2; para: CAS 337920-58-8) or lack the 5,6-dimethyl substitution entirely (CAS 338411-32-8). Such positional isomerism is known to alter kinase hinge-region hydrogen bonding, lipophilic pocket occupancy, and molecular conformation, as demonstrated across multiple benzimidazole kinase inhibitor series . The 5,6-dimethyl groups further modulate the electron density of the benzimidazole core, affecting both pKa (predicted pKa ~3.29 for the dimethylated target vs. ~2.79 for the non-methylated analog) and crystal packing . Consequently, procurement or experimental substitution without explicit comparative data risks irreproducible biological results or incompatible solid-form behavior.

Quantitative Differentiation Evidence for CAS 339100-83-3 Against Closest Structural Analogs


Single-Crystal X-Ray Structure Confirms Unique Triclinic Packing for CAS 339100-83-3 vs. Non-Dimethylated Analog

The target compound has a fully solved single-crystal X-ray structure (R factor = 0.039, wR = 0.111), providing definitive atomic coordinates, unit cell parameters, and hydrogen-bonding network. In contrast, the non-dimethylated analog 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS 338411-32-8) lacks any reported crystal structure in the peer-reviewed crystallographic literature . The presence of 5,6-dimethyl substituents on the target compound increases molecular volume (V = 1905.85 ų, Z = 4) and alters the dihedral angle between the benzimidazole core and the chlorobenzyl ring, which affects solid-state stability and dissolution behavior .

Crystallography Solid-state characterization Polymorph screening

Meta-Chlorobenzyl Positional Isomerism (CAS 339100-83-3) vs. Ortho- and Para-Chloro Analogs: Predicted Physicochemical Differentiation

The chlorine substitution position on the N1-benzyl ring differentiates CAS 339100-83-3 (meta-chloro) from its two closest isomers: CAS 344278-96-2 (ortho-chloro) and CAS 337920-58-8 (para-chloro with additional pyridine ring substitution at position 6). While all three share the molecular formula C21H17Cl2N3 and identical molecular weight (382.29 Da), the meta-chloro orientation in the target compound produces a distinct electrostatic surface potential and steric profile at the kinase ATP-binding site entrance, as inferred from the general SAR described in patent US 7329678 . Predicted physicochemical parameters for the para-isomer (CAS 337920-58-8) include boiling point 583.5±60.0 °C and density 1.3±0.1 g/cm³, which are comparable to the target compound, but the altered pyridine substitution (6-chloro vs. 2-chloro) is expected to shift kinase hinge-binding interactions .

Medicinal chemistry SAR Kinase inhibitor design

5,6-Dimethyl Substitution on CAS 339100-83-3 Increases Lipophilicity and Alters Heterocycle Basicity vs. Non-Methylated Analog CAS 338411-32-8

The 5,6-dimethyl groups on the benzimidazole core of CAS 339100-83-3 differentiate it from the non-methylated analog CAS 338411-32-8, which possesses an unsubstituted benzimidazole ring. This methylation increases the predicted pKa from 2.79±0.10 (non-methylated) to 3.29±0.10 (dimethylated), reflecting the electron-donating effect of the methyl groups that enhances the basicity of the benzimidazole N3 nitrogen . Additionally, the molecular weight increases from 354.23 to 382.29 Da (+7.9%), and the predicted boiling point rises from 566.0±60.0 °C to 589.9±60.0 °C, consistent with increased van der Waals surface area and stronger intermolecular dispersion forces .

Physicochemical profiling Lipophilicity Drug-likeness

Patent-Disclosed SGK-1 Inhibitor Scaffold Confers a Defined Biological Hypothesis for CAS 339100-83-3 That Is Absent for Non-Patented Benzimidazole Analogs

CAS 339100-83-3 falls within the Markush structure of Formula I in US patent 7,329,678 B2, which claims benzimidazolyl-pyridine derivatives as inhibitors of SGK-1 activity and methods for treating diseases mediated by inappropriate SGK-1 activity . This patent explicitly describes the 2-(2-chloro-3-pyridinyl)-benzimidazole core with N1-benzyl substitution (including 3-chlorobenzyl) and 5,6-dimethyl substitution as key structural elements. By contrast, many commercially available benzimidazole derivatives with different substitution patterns (e.g., 2-phenyl, 2-alkyl, or N1-unsubstituted variants) are directed toward unrelated targets such as tubulin, proton pump, or COX enzymes, and lack this SGK-1 inhibitory hypothesis .

Kinase inhibition SGK-1 Drug discovery Patent landscaping

Recommended Research and Procurement Scenarios for 1-(3-Chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS 339100-83-3)


SGK-1 Kinase Inhibitor Screening and Lead Optimization Campaigns

For academic or industrial groups pursuing SGK-1 as a therapeutic target (oncology, metabolic disease, cardiovascular indications), CAS 339100-83-3 provides a structurally defined entry point within the SmithKline Beecham benzimidazolyl-pyridine inhibitor series claimed in US 7,329,678 B2 . Its 3-chlorobenzyl and 5,6-dimethyl substitution pattern represents a specific, non-obvious combination within the patent's Markush space, enabling exploration of meta-substitution effects on kinase selectivity relative to ortho- and para-chloro analogs. The availability of a solved crystal structure further supports computational docking and structure-based design efforts.

Solid-Form and Preformulation Development Studies

The fully solved single-crystal X-ray structure (triclinic P, R = 0.039) makes CAS 339100-83-3 an ideal candidate for systematic solid-form screening, including polymorph, solvate, and co-crystal studies. Unlike the non-dimethylated analog CAS 338411-32-8, which lacks any published crystal structure, the target compound's established unit cell parameters and hydrogen-bonding network provide a reference framework for interpreting powder X-ray diffraction (PXRD) patterns, differential scanning calorimetry (DSC) thermograms, and stability data in preformulation workflows.

Structure-Activity Relationship (SAR) Studies on Benzimidazole N1-Benzyl Positional Isomers

CAS 339100-83-3 (meta-chloro) can serve as the central comparator in a systematic SAR study alongside its ortho-chloro (CAS 344278-96-2) and para-chloro (CAS 337920-58-8) isomers, as well as the non-dimethylated analog (CAS 338411-32-8). Such a study would quantify the impact of chlorine position on SGK-1 IC50, selectivity over SGK-2/SGK-3 isoforms, and cellular activity. The predicted pKa shift of ~0.5 log units between the dimethylated and non-dimethylated analogs further enables correlation of basicity with cellular permeability and target engagement .

Chemical Probe Qualification and Batch-to-Batch Reproducibility Assessment

Procurement of CAS 339100-83-3 from suppliers offering batch-specific QC documentation, such as Bidepharm (NMR, HPLC, GC) or AKSci (95% purity specification) , enables chemical probe qualification workflows that require defined purity thresholds and analytical traceability. This is critical for published chemical biology studies where compound identity and purity must be rigorously documented to meet journal and funding body reproducibility standards.

Quote Request

Request a Quote for 1-(3-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.